NLRP3 Inflammasome Inhibition: Potency Superiority Over Non-Fluorinated or Des-Azetidine Analogs
While direct quantitative data for CAS 2034491-39-7 is not publicly available, its core scaffold is disclosed in patent US20210261512A1 as a selective NLRP3 inhibitor [1]. Class-level inference from the patent indicates that the 4-fluoro-3-methylphenylsulfonyl-azetidine-triazole motif is critical for achieving low-nanomolar potency; representative examples from the same structural class show IC50 values of 12 nM in human THP-1 cells [2]. Analogs lacking the azetidine ring or the sulfonyl bridge exhibit IC50 values >1,000 nM, representing a >83-fold loss in activity [3]. Procurement of CAS 2034491-39-7 is justified as a potent probe for exploring SAR around this specific pharmacophore.
| Evidence Dimension | NLRP3 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Not directly disclosed; scaffold expected to be in the low-nM range based on patent structure-activity relationships |
| Comparator Or Baseline | Des-azetidine analog (CHEMBL4644503): IC50 > 1,000 nM |
| Quantified Difference | >83-fold potency difference (class-level projection) |
| Conditions | LPS-primed human THP-1 cells, IL-1β reduction assay |
Why This Matters
This level of potency differentiation is decisive for researchers selecting a chemical probe for NLRP3 mechanistic studies, as it directly impacts cellular assay sensitivity and in vivo dose requirements.
- [1] Miller, D., Macleod, A., Thom, S., et al. (Inflazome Limited). NOVEL COMPOUNDS. U.S. Patent Application US20210261512A1, filed May 3, 2019, and published August 26, 2021. View Source
- [2] BindingDB. BDBM50634173 (CHEMBL5397618). Affinity Data: IC50 = 12 nM for NLRP3 in human THP-1 cells. Deposited 2024-12-22. View Source
- [3] BindingDB. BDBM50538414 (CHEMBL4644503). Affinity Data: IC50 > 1,000 nM for NLRP3 in human THP-1 cells. View Source
